molecular formula C17H18F2N2O B2706890 N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide CAS No. 953170-24-6

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide

Cat. No.: B2706890
CAS No.: 953170-24-6
M. Wt: 304.341
InChI Key: CKJSXAWAWAJAFU-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide: is an organic compound that features a benzamide core substituted with a dimethylamino group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets, providing insights into their potential as therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can modulate its electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

    N-(4-(dimethylamino)phenethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(4-(dimethylamino)phenethyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

    N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of fluorine.

Uniqueness: The presence of fluorine atoms in N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide imparts unique electronic properties, such as increased electronegativity and stability, which can enhance its performance in various applications compared to its analogs with different substituents .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJSXAWAWAJAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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